![molecular formula C14H16N2O2S B1418918 N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide CAS No. 1156162-41-2](/img/structure/B1418918.png)
N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide
Overview
Description
“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a chemical compound with the CAS Number: 1156162-41-2 . It has a molecular weight of 276.36 . The IUPAC Name for this compound is N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide .
Molecular Structure Analysis
The InChI Code for “N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is 1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 .Physical And Chemical Properties Analysis
“N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide” is a powder at room temperature .Scientific Research Applications
Anticancer Applications
Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents . Some derivatives have shown significant inhibitory effects against breast cancer cell lines .
Antimicrobial Applications
In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . Their ability to inhibit carbonic anhydrase IX could potentially make them effective against certain types of bacteria .
Enzyme Inhibition
Benzenesulfonamide derivatives have been found to inhibit certain enzymes, including carbonic anhydrase IX . This inhibition can have various applications in medical and biological research .
Drug Development
Due to their biological properties, benzenesulfonamide derivatives are being studied for potential use in drug development . Their anticancer, antimicrobial, and enzyme inhibitory properties make them promising candidates for new drugs .
Gene Expression Studies
The ability of benzenesulfonamide derivatives to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors, makes them useful in gene expression studies . They can help researchers understand how changes in gene expression can lead to uncontrolled cell proliferation and tumor growth .
Apoptosis Induction
Some benzenesulfonamide derivatives have been found to induce apoptosis in certain cancer cell lines . This property can be useful in the development of new cancer treatments .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-15-11-12-6-5-7-13(10-12)16-19(17,18)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUZJNKQRFEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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